

# molecular weight of 4-bromo-1H-indol-6-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *4-bromo-1H-indol-6-amine*

Cat. No.: *B1326373*

[Get Quote](#)

## An In-depth Technical Guide on **4-bromo-1H-indol-6-amine**

This technical guide provides a comprehensive overview of **4-bromo-1H-indol-6-amine**, a halogenated indole derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the fundamental physicochemical properties, a representative synthetic protocol, and the potential for biological activity based on related compounds.

## Physicochemical Properties

**4-bromo-1H-indol-6-amine** is an organic molecule belonging to the indole family, which is a common scaffold in many biologically active compounds. The presence of a bromine atom and an amine group on the indole ring suggests its potential as a versatile building block in the synthesis of more complex molecules. The key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	211.06 g/mol	<a href="#">[1]</a>
CAS Number	375369-03-2	
Predicted Density	1.753 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
Predicted Boiling Point	405.6 ± 25.0 °C	<a href="#">[1]</a>
Predicted pKa	17.30 ± 0.30	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of substituted indoles can be achieved through various established methods. A common and versatile method for preparing substituted indoles is the Batcho-Leimgruber indole synthesis. Below is a generalized experimental protocol that could be adapted for the synthesis of **4-bromo-1H-indol-6-amine**.

### General Protocol for Batcho-Leimgruber Indole Synthesis

This synthesis involves the reaction of a substituted o-nitrotoluene with a dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form a β-enamino-nitro-styrene intermediate, which is then reductively cyclized to the indole.

#### Step 1: Formation of the Enamine Intermediate

- A solution of the appropriately substituted 2-nitrotoluene (1 equivalent) in dimethylformamide (DMF) is prepared.
- Pyrrolidine (1.1 equivalents) and DMF-DMA (2.5 equivalents) are added to the solution.
- The reaction mixture is heated, typically at temperatures ranging from 50 to 110 °C, and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- After cooling, the reaction mixture is diluted with a nonpolar solvent (e.g., diethyl ether) and washed with water to remove excess reagents and DMF.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude enamine intermediate.

#### Step 2: Reductive Cyclization to the Indole

- The crude enamine intermediate is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
- A reducing agent is added. Common choices include palladium on carbon (Pd/C) with hydrogen gas, tin(II) chloride, or sodium dithionite.
- The reaction is stirred at room temperature or with gentle heating until the reduction and cyclization are complete.
- The reaction mixture is filtered to remove any solid catalysts or byproducts.
- The filtrate is concentrated, and the resulting crude product is purified by column chromatography on silica gel to afford the desired substituted indole.

## Potential Biological Activity

While specific biological data for **4-bromo-1H-indol-6-amine** is not extensively documented in publicly available literature, the bromoindole scaffold is present in numerous compounds with significant biological activities. Derivatives of bromoindole have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents<sup>[2][3]</sup>. The bromine atom can enhance the lipophilicity of the molecule and participate in halogen bonding, which can influence its binding to biological targets.

## Example Experimental Protocol: Antimicrobial Susceptibility Testing

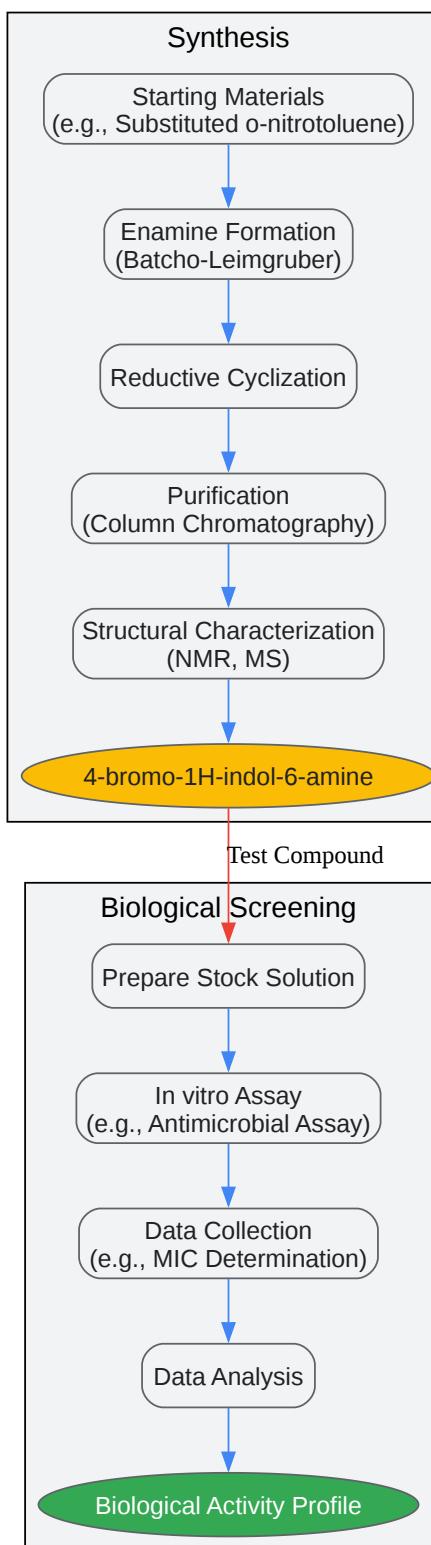
To evaluate the potential antimicrobial activity of **4-bromo-1H-indol-6-amine**, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be performed.

- A stock solution of **4-bromo-1H-indol-6-amine** is prepared in dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
- Each well is inoculated with a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus* or *Escherichia coli*) to a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
- The plate is incubated at 37 °C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

## Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent biological screening of **4-bromo-1H-indol-6-amine**.

## Workflow for Synthesis and Screening of 4-bromo-1H-indol-6-amine

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis and biological evaluation process.

## Conclusion

**4-bromo-1H-indol-6-amine** represents a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. Its structural features, characteristic of the bromoindole class, suggest that it could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The provided protocols for synthesis and biological screening offer a foundational framework for researchers to investigate the properties and potential applications of this and related compounds. Further studies are warranted to fully elucidate its biological activity profile and to explore its utility in the development of new pharmaceuticals.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular weight of 4-bromo-1H-indol-6-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1326373#molecular-weight-of-4-bromo-1h-indol-6-amine>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)